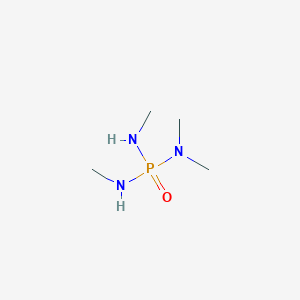

Phosphoric triamide, N,N,N/',N/'/'-tetramethyl-

Description

N,N,N’,N’'-Tetramethylphosphoric triamide is a chemical compound with the molecular formula C4H14N3OP. It is a colorless to light yellow liquid with a spicy odor. This compound is known for its high polarity and is commonly used as a solvent in various chemical reactions .

Properties

CAS No. |

16853-36-4 |

|---|---|

Molecular Formula |

C4H14N3OP |

Molecular Weight |

151.15 g/mol |

IUPAC Name |

N-[dimethylamino(methylamino)phosphoryl]methanamine |

InChI |

InChI=1S/C4H14N3OP/c1-5-9(8,6-2)7(3)4/h1-4H3,(H2,5,6,8) |

InChI Key |

IQICYUQNNRAIMZ-UHFFFAOYSA-N |

SMILES |

CNP(=O)(NC)N(C)C |

Canonical SMILES |

CNP(=O)(NC)N(C)C |

Other CAS No. |

16853-36-4 |

Synonyms |

N-(dimethylamino-methylamino-phosphoryl)methanamine |

Origin of Product |

United States |

Preparation Methods

N,N,N’,N’‘-Tetramethylphosphoric triamide is typically synthesized through the reaction of dimethylamine with phosphorus oxychloride. The reaction is carried out in a solvent such as trioxane, with ammonia used as an acid scavenger to neutralize the hydrochloric acid produced during the reaction. The reaction temperature is maintained between 40-60°C. After the reaction, the mixture is filtered to remove ammonium chloride, and the solvent is recovered. The product is then distilled to obtain pure N,N,N’,N’'-Tetramethylphosphoric triamide .

Chemical Reactions Analysis

N,N,N’,N’'-Tetramethylphosphoric triamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphoric acid derivatives.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: It can undergo substitution reactions with various nucleophiles to form different phosphoric triamide derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N,N,N’,N’'-Tetramethylphosphoric triamide has a wide range of applications in scientific research:

Chemistry: It is used as a solvent for the dissolution of polymers, gases, and organometallic reagents. It is also used to accelerate reactions involving organolithium compounds by breaking down their aggregation.

Biology: It is used in the synthesis of biologically active compounds and as a reagent in various biochemical assays.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of N,N,N’,N’'-Tetramethylphosphoric triamide involves its high polarity and ability to stabilize cations. This compound can form strong hydrogen bonds with various substrates, facilitating their dissolution and reaction. It also acts as a ligand, coordinating with metal ions to form stable complexes, which can enhance the reactivity of the metal center .

Comparison with Similar Compounds

N,N,N’,N’'-Tetramethylphosphoric triamide is unique due to its high polarity and ability to stabilize cations. Similar compounds include:

Hexamethylphosphoramide (HMPA): Known for its high polarity and use as a solvent in various chemical reactions.

N,N’-Dimethylpropyleneurea (DMPU): Used as a high-polarity solvent with lower toxicity compared to HMPA.

Dimethyl sulfoxide (DMSO): A polar aprotic solvent used in various chemical and biological applications.

N,N,N’,N’'-Tetramethylphosphoric triamide stands out due to its specific ability to stabilize cations and its unique reactivity in various chemical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.